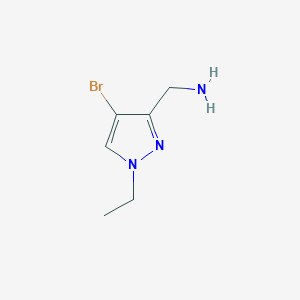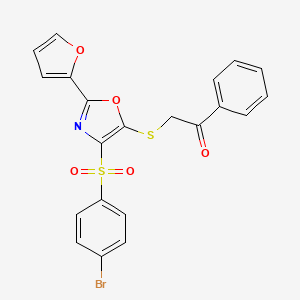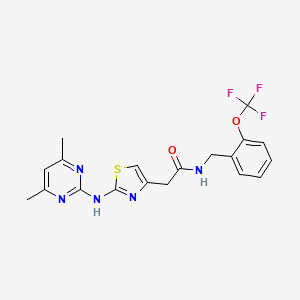![molecular formula C15H22ClNO B2355358 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride CAS No. 1353498-27-7](/img/structure/B2355358.png)
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, also known as BODH, is a novel synthetic compound with a variety of potential applications. BODH is a cyclic molecule composed of seven carbon atoms, nine oxygen atoms, and one nitrogen atom. It is a chiral compound, which means that it has two non-superimposable mirror images. BODH has a wide range of potential applications in scientific research due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches
Spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, are cores of biologically active natural or synthetic products, sparking interest in their chemical synthesis. The review by Sinibaldi and Canet (2008) discusses various strategies developed for synthesizing these spiroaminals, highlighting their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).
Crystal Structure Studies
Wen (2002) studied the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane. This research provides insights into the molecular arrangement and properties of such spirocyclic compounds, which is essential for understanding their interactions and potential applications (Wen, 2002).
Synthesis in Carbohydrate Systems
The work by Freire et al. (2002) involves the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, by intramolecular hydrogen abstraction in carbohydrate systems. This method offers a pathway for creating diverse spirocyclic structures, potentially useful in various scientific applications (Freire et al., 2002).
Spirocyclic Oxetane-Fused Benzimidazole
Gurry, McArdle, and Aldabbagh (2015) describe a novel synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane. The expanded spirocyclic oxetane was used to produce a [1,2-a] ring-fused benzimidazole, showcasing the versatility and potential applications of these compounds in synthesizing complex molecular structures (Gurry et al., 2015).
Synthesis and Anticonvulsant Activity
Obniska, Kamiński, and Tatarczyńska (2006) synthesized a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant properties. This research demonstrates the potential biomedical applications of such compounds, though it focuses more on the pharmaceutical aspect (Obniska et al., 2006).
Anti-Coronavirus Activity
A study by Apaydın et al. (2019) on a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives revealed their inhibition of human coronavirus replication, highlighting a potential application in antiviral drug development (Apaydın et al., 2019).
Spirocyclic Inhibitors in Drug Development
Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series with spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane. This discovery is significant for medicinal chemistry optimization and drug development (Meyers et al., 2011).
Wirkmechanismus
Target of Action
For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) .
Mode of Action
The exact mode of action of 7-Benzyl-9-oxa-6-azaspiro[4It’s likely that it interacts with its targets in a manner similar to other compounds with a 6-azaspiro [45]decane skeleton .
Biochemical Pathways
For example, halichlorine affects the expression of VCAM-1, which plays a crucial role in the immune response .
Result of Action
Based on the effects of structurally related compounds, it’s possible that it could have significant biological properties .
Eigenschaften
IUPAC Name |
7-benzyl-9-oxa-6-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-6-13(7-3-1)10-14-11-17-12-15(16-14)8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWYDPBGXHNLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCC(N2)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2355279.png)
![1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B2355280.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)



![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)
